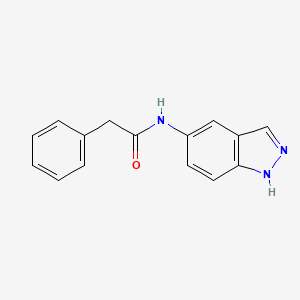

N-(1H-indazol-5-yl)-2-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(1H-indazol-5-yl)-2-phenylacetamide |

InChI |

InChI=1S/C15H13N3O/c19-15(8-11-4-2-1-3-5-11)17-13-6-7-14-12(9-13)10-16-18-14/h1-7,9-10H,8H2,(H,16,18)(H,17,19) |

InChI Key |

IFPFXTMONMIJEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3 |

solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Significance of the Indazole Phenylacetamide Scaffold in Contemporary Chemical Biology

The indazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold." nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous commercially available drugs. nih.govresearchgate.net The unique chemical properties of the indazole moiety, including its tautomeric forms, allow it to interact with a wide array of biological targets with high affinity and specificity. researchgate.net Consequently, indazole-containing derivatives have been investigated for a broad spectrum of therapeutic applications, including their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. nih.gov

The phenylacetamide portion of the molecule also contributes significantly to its potential biological activity. Phenylacetamide and its derivatives have been shown to possess anti-proliferative and differentiation-inducing effects on various human cancer cell lines. nih.gov The ability of this functional group to interact with biological targets, such as enzymes and receptors, makes it a valuable component in the design of new therapeutic agents. nih.govontosight.ai The combination of the indazole and phenylacetamide scaffolds in N-(1H-indazol-5-yl)-2-phenylacetamide, therefore, represents a rational design strategy to create compounds with potentially enhanced or novel biological activities.

Structure Activity Relationship Sar Studies and Rational Molecular Design of N 1h Indazol 5 Yl 2 Phenylacetamide Derivatives

Positional Scanning and Substituent Effects on the Indazole Moiety

The indazole ring is a bioisostere of indole and is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.gov The electronic and steric properties of substituents on the indazole ring play a pivotal role in modulating the biological activity of N-(1H-indazol-5-yl)-2-phenylacetamide derivatives. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form, making it the predominant isomer in most biological contexts. nih.govnih.gov

Systematic studies have explored the impact of substitutions at various positions of the indazole core:

N1-Position: Alkylation or arylation at the N1 position can significantly influence binding affinity and cell permeability. Small alkyl groups are often well-tolerated, while larger or more complex substituents can be used to probe specific hydrophobic pockets within a target's active site. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, N1 meta-substituted benzyl groups were found to be among the most potent substituents. acs.org

C3-Position: The C3 position is often critical for interaction with the target protein. According to SAR studies on 3-substituted 1H-indazoles, the presence of a suitably substituted carbohydrazide moiety at this position was crucial for strong inhibitory activities. nih.gov Modifications at this site can dictate the molecule's primary interactions, such as hydrogen bonding with the hinge region of a kinase.

C4, C6, and C7-Positions: Substitutions on the benzene (B151609) ring portion of the indazole scaffold can fine-tune the electronic properties and conformation of the molecule. In the context of indazole sulfonamide antagonists, methoxy or hydroxyl groups at the C4 position were found to be potent, potentially forming a hydrogen bond with the sulfonamide NH. acs.org For the C6 position, smaller groups were preferred, suggesting steric constraints in the binding pocket. acs.org SAR analyses have revealed that specific substitutions, such as nitro and ethoxy groups, can significantly enhance biological efficacy.

The following table summarizes the general effects of substituents on the indazole moiety based on findings from related indazole-containing compounds.

| Position | Substituent Type | General Impact on Activity | Rationale / Example |

| N1 | Small Alkyl (e.g., -CH₃) | Generally tolerated or enhances activity | Improves cell permeability and can occupy small hydrophobic pockets. |

| N1 | Substituted Benzyl | Can significantly increase potency | Allows for specific interactions with distal pockets of the binding site. acs.org |

| C3 | H-bond donors/acceptors | Often crucial for target engagement | Can form key hydrogen bonds with hinge residues in kinases. nih.gov |

| C4 | Methoxy (-OCH₃), Hydroxyl (-OH) | Potent activity observed | May form intramolecular hydrogen bonds that favor an active conformation. acs.org |

| C6 | Small groups (e.g., -F, -CH₃) | Generally preferred over bulky groups | Suggests steric limitations within the corresponding binding region. acs.org |

| C7 | Halogens (e.g., -Cl) | Can modulate electronic properties | Influences pKa and overall binding characteristics. |

Structural Modifications of the Phenylacetamide Component and Their Impact on Biological Interaction

The phenylacetamide moiety of the core structure typically occupies a solvent-exposed region or a secondary binding pocket of the target protein. Modifications to the terminal phenyl ring can therefore be exploited to enhance potency, improve selectivity, and modulate physicochemical properties.

SAR studies on various N-phenylacetamide derivatives have shown that the nature and position of substituents on the phenyl ring are critical. nih.govmdpi.com

Para-substitution: This position is often the most amenable to substitution. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can have varied effects depending on the specific target. In one study of N-phenylacetamide derivatives, a 4-fluoro-phenyl substitution resulted in a potent antibacterial agent. nih.gov

Ortho- and Meta-substitution: Substituents at these positions can impose conformational constraints on the molecule, potentially locking it into a more or less active conformation. The introduction of groups at these positions must consider potential steric clashes with the target protein.

Replacement of the Phenyl Ring: The terminal phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new binding interactions. For instance, replacing the phenyl ring with pyridine or other 5-membered heteroaryl groups can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile. nih.gov

The table below illustrates the impact of various substitutions on the phenylacetamide component, drawn from studies on related acetamide-containing inhibitors.

| Ring | Position | Substituent | Effect on Activity | Reference Compound Class |

| Phenyl | para | Fluoro (-F) | Increased potency | N-phenylacetamide antibacterials nih.gov |

| Phenyl | para | Methoxy (-OCH₃) | Variable, target-dependent | Isatin N-phenylacetamide sulphonamides nih.gov |

| Phenyl | para | Chloro (-Cl), Bromo (-Br) | Increased potency | Isatin N-phenylacetamide sulphonamides nih.gov |

| Phenyl | Ortho/Meta | Methyl (-CH₃) | Can improve activity by inducing favorable conformation | N-phenylacetamide derivatives nih.gov |

| Heteroaryl | Pyridine | Nitrogen atom | Can act as H-bond acceptor to improve binding | 1H-Pyrazol-5-yl-2-phenylacetamides nih.gov |

Linker Region Modifications and Conformational Influences on Activity

The amide linker (-CO-NH-) is a critical structural element that connects the indazole and phenyl moieties. It often participates in key hydrogen bonding interactions with the protein backbone. wikipedia.org Modifications to this linker can profoundly affect the molecule's conformation, flexibility, and binding orientation.

Amide Bond Reversal: Reversing the amide bond to create a -NH-CO- linkage can alter the hydrogen bond donor/acceptor pattern, which may be beneficial or detrimental depending on the target's active site architecture.

Conformational Constraint: Introducing rigidity into the linker, for example by incorporating it into a cyclic structure or by adding substituents to the alpha-carbon (-CO-CHR-NH-), can reduce the entropic penalty upon binding and lock the molecule in a bioactive conformation. However, this can also lead to a loss of activity if the constrained conformation is not optimal for binding. nih.gov

Linker Homologation: Increasing the length of the linker (e.g., to a propanamide) can allow the terminal phenyl ring to access different regions of the binding site. This strategy has been shown to result in a loss of activity in some systems, highlighting the importance of the precise spacing between the two aromatic systems. nih.gov

Amide Isosteres: Replacing the amide bond with isosteres such as a thioamide, urea, or thiourea can change the geometry and electronic properties of the linker. For example, replacing an amide with a thiourea was a key modification in the development of the TRPV1 antagonist capsazepine. wikipedia.org These changes can impact the molecule's metabolic stability and binding interactions. wikipedia.org Analogue potency can be modulated by linker length, flexibility, and hydrogen bonding capabilities. nih.gov

Rational Design Principles for Enhanced Target Engagement and Selectivity (In Vitro)

Rational drug design leverages SAR data to guide the synthesis of new analogues with improved properties. For this compound derivatives, several principles are employed to enhance target engagement and selectivity.

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein is available, SBDD allows for the precise design of ligands that complement the shape and chemical environment of the active site. This approach was used to develop potent indazole amide inhibitors of ERK1/2 kinase. nih.gov Designers can intentionally introduce functional groups that form specific hydrogen bonds, salt bridges, or hydrophobic interactions with key residues, thereby increasing affinity and selectivity.

Fragment-Based Drug Design (FBDD): This approach involves identifying small, low-molecular-weight fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. nih.gov For the this compound scaffold, the indazole and phenylacetamide portions could be considered as fragments that were linked to create the initial hit. Further optimization can involve exploring alternative fragments that bind in adjacent pockets.

Exploiting Unique Subpockets: Selectivity between closely related targets (e.g., different kinase isoforms) can be achieved by designing molecules that exploit subtle differences in their active sites. This often involves extending a part of the molecule, such as the phenylacetamide moiety, into a subpocket that is unique to the desired target.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can improve potency, selectivity, or metabolic properties. For example, the indazole ring itself is often used as a bioisostere for catechol. nih.gov Similarly, a phenyl ring might be replaced with a thiophene or pyridine to alter electronic properties while maintaining a similar size.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Chemoinformatics and QSAR modeling are powerful computational tools used to predict the biological activity of novel compounds and to understand the physicochemical properties that govern their activity. nih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. These models correlate the 3D steric and electrostatic fields of a series of aligned molecules with their biological activities. nih.gov For indazole derivatives, 3D-QSAR can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov These maps provide a structural framework for designing new inhibitors with enhanced potency.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By analyzing a set of active this compound analogues, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, or to guide the design of new molecules that incorporate the key features. nih.gov

Descriptor-Based QSAR: In this approach, a statistical model (e.g., using multiple linear regression or machine learning algorithms) is built to correlate biological activity with calculated molecular descriptors. scilit.com These descriptors can encode a wide range of properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological characteristics. A robust QSAR model can provide insights into the key molecular properties driving activity and can be used to predict the potency of newly designed compounds before their synthesis.

By integrating these computational approaches with traditional medicinal chemistry strategies, the discovery and optimization of this compound derivatives can be significantly accelerated.

Molecular Mechanisms of Action and Biological Target Engagement of N 1h Indazol 5 Yl 2 Phenylacetamide in Experimental Systems

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

Based on the conducted searches, there is no publicly available research identifying or validating specific molecular targets for N-(1H-indazol-5-yl)-2-phenylacetamide.

Receptor Binding Affinity and Selectivity Profiling (e.g., TRPV1, 5HT2C, mAChR)

No studies detailing the receptor binding affinity or selectivity profile of this compound for the Transient Receptor Potential Vanilloid 1 (TRPV1), 5-HT2C serotonin (B10506) receptor, or muscarinic acetylcholine (B1216132) receptors (mAChR) were identified.

Enzyme Kinetic Studies and Inhibition Mechanisms (e.g., PfATP4, CDK1, IDO1, α-glucosidase, Aurora kinase A, Syk)

There is no available information from enzyme kinetic studies or research on the inhibition mechanisms of this compound against the following enzymes:

Plasmodium falciparum ATPase 4 (PfATP4)

Cyclin-dependent kinase 1 (CDK1)

Indoleamine 2,3-dioxygenase 1 (IDO1)

α-glucosidase

Aurora kinase A

Spleen tyrosine kinase (Syk)

Cellular Pathway Modulation and Downstream Signaling Events

No research could be found that investigates the modulation of cellular pathways or downstream signaling events resulting from the activity of this compound.

Investigating the Influence of Tautomerism on Biological Activity

No studies were identified that explore the tautomeric forms of this compound or the influence of tautomerism on its biological activity.

Computational Chemistry and in Silico Approaches for N 1h Indazol 5 Yl 2 Phenylacetamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(1H-indazol-5-yl)-2-phenylacetamide, this technique would be pivotal in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

The process involves preparing the three-dimensional structure of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. For instance, in silico high-throughput screening of indazole-derived compounds has been successfully used to identify inhibitors of targets like the Unc-51-Like Kinase 1 (ULK1). nih.gov Similarly, docking studies on indazole-based sulfonamides have suggested strong affinity for targets like MAPK1, with binding energies indicating potential for cancer treatment. mdpi.com

Key interactions that would be analyzed for this compound include:

Hydrogen bonding: The indazole and acetamide (B32628) moieties contain hydrogen bond donors and acceptors that can interact with amino acid residues in a protein's active site.

Hydrophobic interactions: The phenyl ring and the indazole core can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic systems of the indazole and phenyl groups can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound against a kinase target, for example, might reveal binding energies and specific interactions that could guide the synthesis of more potent analogues.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These studies provide insights into the molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could determine several key parameters.

These parameters help in understanding the molecule's chemical behavior and its potential to interact with biological targets. For example, the HOMO and LUMO energies are crucial for predicting reactivity, while the molecular electrostatic potential map can indicate regions of the molecule that are likely to engage in electrostatic interactions.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the stability of its interaction with a protein target once docked.

An MD simulation would typically involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions). The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:

The stability of the protein-ligand complex over time.

Key amino acid residues that are crucial for maintaining the binding interaction.

The conformational changes that both the ligand and the protein undergo upon binding.

Such simulations have been effectively used to study the dynamic behavior and stability of various bioactive molecules.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed based on its structure and its hypothetical interactions with a target.

This model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, is a cost-effective method for identifying novel and structurally diverse compounds with the potential for similar biological activity. This approach has been successfully applied in the discovery of new antidepressant agents based on phenylacetamide scaffolds. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Contexts

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery process. In silico ADME prediction tools can provide early-stage estimations of these properties for this compound, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies.

Various computational models can predict a range of ADME properties, often based on the molecule's physicochemical characteristics such as molecular weight, lipophilicity (logP), and polar surface area.

Preclinical Pharmacological Investigations of N 1h Indazol 5 Yl 2 Phenylacetamide in Experimental Models

In Vitro Efficacy Assessment in Cell-Based Assays

No information is available regarding the in vitro efficacy of N-(1H-indazol-5-yl)-2-phenylacetamide in cell-based assays.

Inhibition of Cellular Processes

There are no public records of studies investigating the inhibitory effects of this compound on cellular processes such as proliferation, bacterial growth, or fungal growth.

Cell-Based Functional Assays for Receptor or Enzyme Activity

Data from cell-based functional assays to determine the activity of this compound on specific receptors or enzymes are not available in the public domain.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

There is no evidence of this compound having been subjected to in vivo proof-of-concept studies in any animal models.

Efficacy Evaluation in Disease-Specific Animal Models

No studies have been published detailing the efficacy of this compound in animal models for any disease, including but not limited to pain, infectious diseases, or inflammatory conditions.

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been reported in any animal models, such as rodents.

Preclinical Toxicological Assessment in Animal Models

Information regarding the preclinical toxicological profile of this compound is not available. There are no published acute toxicity studies or other safety assessments in animal models.

Advanced Research Techniques and Analytical Methodologies for N 1h Indazol 5 Yl 2 Phenylacetamide

Spectroscopic Characterization Techniques (e.g., FT-IR, UV, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For N-(1H-indazol-5-yl)-2-phenylacetamide, the spectrum would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the indazole and amide groups, a strong C=O stretching band for the amide carbonyl, C-N stretching, and aromatic C-H and C=C stretching vibrations from the phenyl and indazole rings. For comparison, the IR spectrum for the parent 2-phenylacetamide (B93265) shows key peaks that confirm the presence of its core functional groups. chemicalbook.comnist.gov

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of chromophores like the aromatic rings. The analysis of related indazole derivatives often involves UV-Vis spectroscopy to monitor interactions with biological targets or changes in the chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the detailed molecular structure.

¹H NMR: A ¹H NMR spectrum for this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. Expected signals would include distinct peaks for the protons on the indazole and phenyl rings, a singlet for the methylene (B1212753) (-CH₂-) group, and signals for the amide (NH) and indazole (NH) protons. chemicalbook.comspectrabase.com

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, and the various carbons of the phenyl and indazole rings. spectrabase.com The chemical shifts provide insight into the electronic environment of each carbon atom.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The mass spectrum of 2-phenylacetamide, for instance, shows a molecular ion peak corresponding to its molecular weight. nih.gov

Table 1: Expected Spectroscopic Data for this compound Note: This table is illustrative and based on typical values for related compounds, as specific experimental data for this compound is not available in the cited literature.

| Technique | Expected Observations |

|---|---|

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C stretch) |

| ¹H NMR (ppm) | Signals in the aromatic region (7.0-8.5 ppm) for indazole and phenyl protons, a singlet around 3.7 ppm for the -CH₂- group, and broad singlets for the amide and indazole N-H protons. |

| ¹³C NMR (ppm) | A signal around 170 ppm for the amide carbonyl carbon, signals between 110-140 ppm for aromatic carbons, and a signal around 45 ppm for the -CH₂- carbon. |

| Mass Spectrometry (m/z) | A molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (C₁₅H₁₃N₃O, MW: 263.28). |

X-ray Crystallography for Ligand-Protein Complex Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule, including how it binds to a protein target. While no specific crystal structure of this compound complexed with a protein has been published, this method is critical in drug discovery programs involving indazole derivatives. researchgate.net For example, the crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide has been determined, illustrating how the indazole scaffold can be characterized. researchgate.net

The process would involve co-crystallizing the compound with its target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is measured. This pattern is used to calculate an electron density map, from which the atomic arrangement of the protein and the bound ligand can be modeled. Such a structure would reveal the specific binding mode of this compound, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. This information is invaluable for structure-based drug design and for optimizing the compound's affinity and selectivity.

Biochemical and Biophysical Assays for Direct Target Interaction Studies

To understand the biological activity of this compound, a variety of biochemical and biophysical assays are employed to confirm and quantify its direct interaction with a putative protein target. Indazole derivatives are frequently evaluated as kinase inhibitors, and the assays used in those studies serve as a relevant example. nih.govnih.gov

Biochemical Assays: These assays measure the effect of the compound on the activity of a purified enzyme. For instance, if the target were a kinase, an in vitro kinase assay would be performed. This typically involves incubating the enzyme, its substrate (like ATP), and the compound, then measuring the amount of product formed. The concentration of the compound required to inhibit the enzyme's activity by 50% (the IC₅₀ value) is a key measure of its potency. nih.govresearchgate.net

Biophysical Assays: These techniques detect the physical changes that occur upon binding, providing data on binding affinity (Kᴅ), stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR can monitor the binding of the compound to a protein immobilized on a sensor chip in real-time, allowing for the determination of on- and off-rates and affinity.

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS).

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the melting temperature of a protein upon ligand binding. A potent ligand will typically stabilize the protein, resulting in a higher melting temperature. This method is often used for initial screening of compound libraries. researchgate.net

Proteomics and Metabolomics Approaches for Pathway Elucidation

To understand the broader biological effects of this compound beyond its direct target, systems biology approaches like proteomics and metabolomics are utilized. These techniques provide a global snapshot of the changes in proteins and metabolites within a cell or organism following treatment with the compound.

Proteomics: Proteomics studies can identify which cellular pathways are affected by the compound. For example, treating cancer cells with an indazole-based inhibitor and then using mass spectrometry-based proteomics can reveal changes in the expression levels of key proteins involved in cell cycle, apoptosis, or signaling pathways. researchgate.netrsc.org This can help confirm the mechanism of action and identify potential off-target effects or downstream consequences of target engagement. For instance, treatment with an indazole derivative might lead to the downregulation of client proteins of a specific target like Heat Shock Protein 90 (HSP90). nih.gov

Metabolomics: Metabolomics involves the comprehensive analysis of small molecules (metabolites) in a biological sample. By comparing the metabolic profiles of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal how the compound affects cellular energy, biosynthesis, and signaling, providing a functional readout of its cellular impact.

Future Directions and Unexplored Avenues in N 1h Indazol 5 Yl 2 Phenylacetamide Research

Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

The development of new bioactive molecules is an ongoing effort in medicinal chemistry to address the challenge of drug resistance and to find more effective therapeutic agents. researchgate.net The indazole core is a well-established pharmacophore found in several FDA-approved small molecule drugs, particularly in oncology. rsc.org This scaffold's versatility and proven pharmacological activity make it an excellent starting point for the design of next-generation analogues of N-(1H-indazol-5-yl)-2-phenylacetamide.

Future synthetic strategies will likely focus on systematic modifications of the parent molecule to establish a comprehensive structure-activity relationship (SAR). Key areas for modification include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups on the 2-phenylacetamide (B93265) moiety can significantly influence the compound's electronic properties, hydrophobicity, and steric profile, which in turn can affect target binding and pharmacokinetic properties.

Modification of the Indazole Core: The indazole ring itself offers multiple positions for substitution. For instance, creating derivatives by modifying groups at different positions on the indazole ring could lead to compounds with retained or enhanced biological activities. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form. nih.gov

Alteration of the Acetamide (B32628) Linker: The linker connecting the indazole and phenyl moieties can be elongated, shortened, or replaced with other functional groups to optimize the spatial orientation and binding interactions with a biological target.

A scaffold hopping strategy, where the core structure is replaced by a different but functionally equivalent scaffold, could also be employed to discover novel chemical entities with improved properties. nih.gov The synthesis of a focused library of such analogues will be crucial for identifying compounds with enhanced potency, selectivity, and improved metabolic stability, paving the way for advanced preclinical testing. northwestern.edu

Exploration of Novel Molecular Targets and Biological Pathways for Investigation

While the initial biological activities of indazole-containing compounds are often centered on kinase inhibition, the structural motif is privileged and capable of interacting with a wide array of biological targets. nih.gov Future research should broaden the scope of investigation beyond the currently known targets for this chemical class.

Indazole derivatives have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. nih.gov For example, different indazole-based compounds have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), polo-like kinase 4, and cell division cycle 7 (CDC7) protein kinase. nih.govnih.gov Some have also been explored as potential antiviral agents by targeting viral enzymes like RNA-dependent RNA polymerase. nih.gov

A key future direction is the use of unbiased screening approaches to identify novel molecular targets for this compound and its next-generation analogues. Techniques such as chemical proteomics and phenotypic screening in various disease models (e.g., cancer cell lines, viral replication assays) can uncover unexpected mechanisms of action. upenn.edu Identifying the downstream effects of target engagement, such as the inhibition of specific signaling pathways like the PI3K-Akt-mTOR pathway, will be critical to understanding the compound's full biological impact. nih.gov This exploration could reveal applications in therapeutic areas not previously considered for this chemical scaffold.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govnih.gov These computational tools can be powerfully applied to the design and optimization of this compound analogues.

AI and ML algorithms can be employed at various stages of the discovery pipeline: wiley.com

High-Throughput Virtual Screening: AI/ML models can screen vast virtual libraries of compounds to prioritize candidates for synthesis and testing, significantly increasing the efficiency of hit identification. nih.gov

Predictive Modeling: By training on existing data from related compounds, ML models can predict the biological activity, pharmacokinetic properties, and potential toxicity of newly designed analogues before they are synthesized. This data-driven approach helps in designing molecules with a higher probability of success. northwestern.eduresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a much wider chemical space than traditional methods and proposing novel, potent, and synthesizable structures.

By combining computational predictions with empirical lab results, researchers can create a feedback loop that continually refines the design of this compound derivatives, accelerating the journey from a hit compound to a preclinical candidate. nih.gov This synergy between AI and medicinal chemistry offers a powerful strategy to overcome challenges in drug development. bpasjournals.com

Development of Advanced Delivery Systems for Experimental Research Applications

The physicochemical properties of a compound, such as its solubility and stability, can limit its utility in experimental settings. Advanced drug delivery systems (DDS) offer a solution to overcome these limitations, enhancing the compound's performance in preclinical research. nih.gov

For a research compound like this compound, various DDS could be explored:

Nanoparticle-Based Systems: Encapsulating the compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its solubility, protect it from degradation, and enable controlled release. nih.govgenesispub.org Polymer-drug conjugates, where the compound is covalently attached to a polymer backbone, can also enhance circulation time and solubility. nih.gov

Hybrid Systems: Polymer-lipid hybrid nanoparticles combine the advantages of both liposomes and polymeric nanoparticles, offering improved stability and encapsulation efficiency. nih.gov

Stimuli-Responsive Systems: For more advanced applications, intelligent delivery systems can be designed to release the compound in response to specific stimuli in the microenvironment of diseased tissue, such as changes in pH or the presence of certain enzymes. genesispub.org

Developing appropriate formulations for this compound will be crucial for conducting meaningful in vivo studies, ensuring that the compound reaches its intended biological target in sufficient concentrations to elicit a therapeutic effect. uu.se These systems are vital for bridging the gap between in vitro activity and in vivo efficacy. numberanalytics.com

Collaborative Research Initiatives in Basic and Translational Chemical Biology

The successful progression of a research compound from the laboratory to potential clinical application requires a multidisciplinary, collaborative effort. nih.gov Fostering collaborations between academic chemists, biologists, and translational scientists is essential for advancing the study of this compound.

Frameworks for such collaborations often involve:

Interdisciplinary Research Centers: Centers for translational chemical biology bring together experts in chemical synthesis, high-throughput screening, structural biology, and preclinical modeling to work on synergistic projects. upenn.eduupenn.edu

Open-Access Compound Sharing: Consortia that facilitate the sharing of small molecule libraries among a network of biological researchers can seed new discoveries and foster meaningful follow-up studies on promising compounds. nih.gov

Academia-Industry Partnerships: Collaborations with pharmaceutical companies can provide access to specialized resources and expertise in drug development, helping to navigate the complex path of translational research.

Such initiatives provide the necessary infrastructure and collaborative environment to fully investigate the potential of this compound. tcbresearchgroup.com By integrating synthetic creativity with deep biological investigation, these partnerships can elucidate novel disease mechanisms and accelerate the development of new therapeutic tools. northwestern.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.